molecular formula C16H24N2O5S2 B2716309 N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396869-30-9

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2716309
CAS No.: 1396869-30-9
M. Wt: 388.5
InChI Key: ZSCNHZIFAFOAGP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl chain, and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain is usually added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Benzenesulfonamide Formation: The benzenesulfonamide core is synthesized by sulfonation of benzene derivatives, followed by amide formation with appropriate amines.

    Thiazinan Ring Formation: The thiazinan ring is constructed through cyclization reactions involving sulfur-containing reagents and appropriate nitrogen sources.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The aromatic ring and the cyclopropyl group can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and alcohols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies are conducted to understand its efficacy and safety profiles.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application, such as inhibition of enzyme activity in antimicrobial research or interaction with cellular receptors in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences its chemical reactivity and biological activity. This structural feature differentiates it from similar compounds, potentially leading to distinct pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-16(19,13-4-5-13)12-17-25(22,23)15-8-6-14(7-9-15)18-10-2-3-11-24(18,20)21/h6-9,13,17,19H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCNHZIFAFOAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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